molecular formula C14H12N2O2 B3055691 Bis(6-methyl-2-pyridyl) diketone CAS No. 6630-11-1

Bis(6-methyl-2-pyridyl) diketone

Cat. No.: B3055691
CAS No.: 6630-11-1
M. Wt: 240.26 g/mol
InChI Key: GXRQKSBITVLBQD-UHFFFAOYSA-N
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Description

Bis(6-methyl-2-pyridyl) diketone, also known as 1,2-bis(6-methyl-2-pyridinyl)-1,2-ethanedione, is an organic compound with the molecular formula C14H12N2O2. This diketone is characterized by the presence of two 6-methyl-2-pyridyl groups attached to a central diketone moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-methyl-2-pyridyl) diketone typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with an appropriate diketone precursor under controlled conditions. One common method is the condensation reaction between 6-methyl-2-pyridinecarboxaldehyde and 1,2-diketone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired diketone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Bis(6-methyl-2-pyridyl) diketone undergoes various chemical reactions, including:

    Oxidation: The diketone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the diketone can yield alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, where one or both pyridyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used under mild to moderate conditions.

    Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides in the presence of catalysts or under specific reaction conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(6-methyl-2-pyridyl) diketone has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes are studied for their catalytic, magnetic, and luminescent properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool in medical imaging.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of Bis(6-methyl-2-pyridyl) diketone involves its ability to coordinate with metal ions through its pyridyl and diketone moieties. This coordination leads to the formation of stable metal complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex formation.

Comparison with Similar Compounds

    Bis(2-pyridyl) diketone: Similar structure but without the methyl groups on the pyridyl rings.

    Bis(4-methyl-2-pyridyl) diketone: Similar structure with methyl groups at the 4-position of the pyridyl rings.

    Bis(6-chloro-2-pyridyl) diketone: Similar structure with chloro substituents instead of methyl groups.

Uniqueness: Bis(6-methyl-2-pyridyl) diketone is unique due to the presence of methyl groups at the 6-position of the pyridyl rings, which can influence its reactivity and the stability of its metal complexes. This structural feature can lead to different electronic and steric effects compared to its analogs, making it a valuable compound for specific applications in coordination chemistry and material science.

Properties

IUPAC Name

1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-5-3-7-11(15-9)13(17)14(18)12-8-4-6-10(2)16-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRQKSBITVLBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C(=O)C2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216513
Record name Bis(6-methyl-2-pyridyl) diketone
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Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6630-11-1
Record name 1,2-Bis(6-methyl-2-pyridinyl)-1,2-ethanedione
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Record name Bis(6-methyl-2-pyridyl) diketone
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Record name Bis(6-methyl-2-pyridyl) diketone
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Record name Bis(6-methyl-2-pyridyl) diketone
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Synthesis routes and methods

Procedure details

In addition, in the reaction between 2-pyridinecarboxaldehyde with (6-methylpyridine-2-yl)methanol shown below as reaction 5, the main products obtained are keto-enol compounds: 2-hydroxy-1,2-bis(6-methyl-2-pyridyl)-1-ethanone and 2-hydroxy-1-(6-methyl-2-pyridyl)-2-(2-pyridyl)-1-ethanone. Subsequent treatment with solvent produces 1,2-bis(6-methylpyridine-2-yl)ethane-1,2-dione and 1-(pyridine-2-yl)-2-(6-methylpyridine-2-yl)ethane-1,2-dione and in a much lesser quantity 1,2-bis(6-methylpyridine-2-yl)ethene-1,2-diol (M. J. Percino, V. M. Chapela, O. Urzua, H. Toribio, C. Rodriguez-Barbarin Journal of Chemical Research, (2007), 187).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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